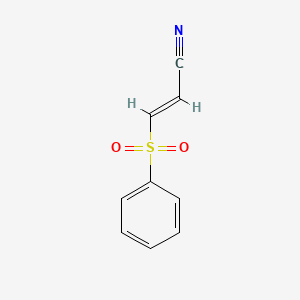

3-(Phenylsulfonyl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(benzenesulfonyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYULCLGNLSTLFX-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-51-7 | |

| Record name | Acrylonitrile, 3-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-(phenylsulfonyl)acrylonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(phenylsulfonyl)acrylonitrile, identified by the CAS Number 64326-47-2 , is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique electronic properties, arising from the synergistic effects of the electron-withdrawing sulfonyl and nitrile groups, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis methodologies, key reactivity patterns, and its emerging applications, particularly within the realm of drug discovery.

Core Molecular Attributes

(E)-3-(phenylsulfonyl)acrylonitrile is a crystalline solid at room temperature. Its core structure features a phenylsulfonyl group and a nitrile group attached to a carbon-carbon double bond in an (E)-configuration. This arrangement results in a highly polarized molecule with distinct reactive sites.

Physicochemical Properties

While experimentally determined values for some physical properties are not consistently reported across all commercial suppliers, the fundamental characteristics of (E)-3-(phenylsulfonyl)acrylonitrile are summarized in the table below. Researchers should verify the properties of a specific batch of the compound as they can be influenced by purity.

| Property | Value | Source(s) |

| CAS Number | 64326-47-2 | [1] |

| Molecular Formula | C₉H₇NO₂S | [2][3] |

| Molecular Weight | 193.22 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar organic compounds |

| Melting Point | Not consistently reported | |

| Boiling Point | Not available | |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents and water. | General solubility characteristics of similar compounds |

Spectroscopic Data

Definitive, publicly available spectra for (E)-3-(phenylsulfonyl)acrylonitrile are not readily found in comprehensive databases. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons as doublets in the downfield region, with a coupling constant indicative of the (E)-stereochemistry. The aromatic protons of the phenyl group will appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the two vinyl carbons, and the carbons of the phenyl ring. The carbon atoms attached to the electron-withdrawing sulfonyl and nitrile groups will be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Strong absorptions corresponding to the sulfonyl group (S=O) stretching will also be present, usually as two distinct bands.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the sulfonyl group or cleavage of the vinyl system.

Synthesis Methodologies

The synthesis of (E)-3-(phenylsulfonyl)acrylonitrile can be achieved through several established synthetic strategies, most notably the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation. These methods offer reliable routes to the desired (E)-isomer with good to excellent yields.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[4][5][6] This approach involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of (E)-3-(phenylsulfonyl)acrylonitrile, the key precursors are a phosphonate ester bearing the phenylsulfonylmethyl group and a suitable source of the formyl cyanide or its equivalent.

Caption: Horner-Wadsworth-Emmons synthesis of (E)-3-(phenylsulfonyl)acrylonitrile.

Experimental Protocol Outline (Illustrative):

-

To a solution of diethyl (phenylsulfonylmethyl)phosphonate in a suitable anhydrous solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added portion-wise at a reduced temperature to generate the phosphonate carbanion.

-

A solution of glyoxylonitrile (or a protected equivalent) in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure (E)-3-(phenylsulfonyl)acrylonitrile.

Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route to (E)-3-(phenylsulfonyl)acrylonitrile.[7][8][9] This reaction involves the condensation of an active methylene compound, in this case, phenylsulfonylacetonitrile, with an aldehyde, typically formaldehyde or a formaldehyde equivalent, in the presence of a base catalyst.

Caption: Knoevenagel condensation for the synthesis of (E)-3-(phenylsulfonyl)acrylonitrile.

Experimental Protocol Outline (Illustrative):

-

A mixture of phenylsulfonylacetonitrile, an excess of formaldehyde (or paraformaldehyde), and a catalytic amount of a base (e.g., piperidine or triethylamine) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield pure (E)-3-(phenylsulfonyl)acrylonitrile.

Chemical Reactivity and Synthetic Applications

The electron-deficient nature of the double bond in (E)-3-(phenylsulfonyl)acrylonitrile makes it a highly reactive species in several important organic transformations. Its utility as a synthetic intermediate stems primarily from its participation in cycloaddition and conjugate addition reactions.

Diels-Alder Reactions

(E)-3-(phenylsulfonyl)acrylonitrile is an excellent dienophile in Diels-Alder reactions due to its electron-deficient double bond. It readily reacts with a variety of dienes to form cyclohexene derivatives, often with good regioselectivity and stereoselectivity. This reactivity allows for the rapid construction of complex cyclic systems.

Michael Addition Reactions

The polarized double bond of (E)-3-(phenylsulfonyl)acrylonitrile makes it a potent Michael acceptor. It readily undergoes conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of diverse functional groups at the β-position.

Applications in Drug Discovery and Development

The vinyl sulfone and acrylonitrile moieties are recognized as "privileged structures" in medicinal chemistry, appearing in a number of biologically active compounds.[10][11][12][13][14] The phenylsulfonyl acrylonitrile scaffold, as present in (E)-3-(phenylsulfonyl)acrylonitrile, combines the key features of both, making it an attractive template for the design of novel therapeutic agents.

The electron-deficient nature of the double bond allows for covalent interactions with nucleophilic residues, such as cysteine, in the active sites of enzymes. This property has been exploited in the design of covalent inhibitors for various enzyme classes, including proteases and kinases. While no marketed drugs currently contain the (E)-3-(phenylsulfonyl)acrylonitrile core, the broader class of vinyl sulfones is represented by clinical candidates like Rigosertib and Recilisib.[12] Furthermore, the acrylonitrile motif is found in several approved drugs, highlighting its therapeutic potential.[15] The unique reactivity and structural features of (E)-3-(phenylsulfonyl)acrylonitrile position it as a valuable starting point for the development of new drug candidates targeting a range of diseases.

Safety and Handling

Specific safety data for (E)-3-(phenylsulfonyl)acrylonitrile is not extensively documented in publicly available databases. However, due to its structural similarity to other acrylonitriles and reactive sulfones, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Acrylonitrile, the parent compound, is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[16][17] It is also a suspected carcinogen.[16] While (E)-3-(phenylsulfonyl)acrylonitrile is a solid and likely less volatile, similar precautions should be taken. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(E)-3-(phenylsulfonyl)acrylonitrile is a synthetically valuable and versatile building block with significant potential in organic chemistry and drug discovery. Its straightforward synthesis and rich reactivity profile, particularly in Diels-Alder and Michael addition reactions, provide access to a wide array of complex molecular structures. The presence of both the vinyl sulfone and acrylonitrile motifs suggests its potential for the development of novel covalent inhibitors and other therapeutic agents. As research in these areas continues to expand, the importance and application of (E)-3-(phenylsulfonyl)acrylonitrile are poised to grow.

References

-

Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]

-

The vinyl sulfone motif as a structural unit for novel drug design and discovery. (n.d.). Taylor & Francis. [Link]

-

Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. [Link]

-

A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. (2024). Life Sciences, 352, 122904. [Link]

-

Recent Applications of Vinyl Sulfone Motif in Drug Design and Discovery. (n.d.). Scribd. [Link]

-

(2E)-3-phenyl-2-(phenylsulfonyl)-2-propenenitrile. (2025). ChemSynthesis. [Link]

-

Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2025). ChemistryOpen, 14(1), e202500280. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). [Link]

-

Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [Link]

-

Cas 64728-74-1,(E)-3-(3-(trifluoroMethyl)phenylsulfonyl)acrylonitrile. (n.d.). LookChem. [Link]

-

3-(phenylsulfonyl)acrylonitrile (C9H7NO2S). (n.d.). PubChemLite. [Link]

-

2,3-Diphenylacrylonitriles as anticancer agents. (n.d.). ResearchGate. [Link]

-

Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]

-

Route to phenylsulfonyl acetonitrile. (n.d.). ResearchGate. [Link]

-

Acrylonitrile, 3-(p-tolylsulfonyl)-, (E)-. (n.d.). SpectraBase. [Link]

-

(E)-3-(phenylsulfonyl)acrylonitrile CAS NO.64326-47-2. (n.d.). LookChem. [Link]

-

1 H-NMR spectra of... (n.d.). ResearchGate. [Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). ACS Omega, 8(29), 25881–25895. [Link]

-

Horner-Wadsworth-Emmons (HWE) Reaction. (2014). Chem-Station. [Link]

-

Synthesis of Diphenylamine-Based Novel Fluorescent Styryl Colorants by Knoevenagel Condensation Using a Conventional Method, Biocatalyst, and Deep Eutectic Solvent. (n.d.). AWS. [Link]

-

Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). Molecules, 29(24), 5789. [Link]

-

Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CONICET. [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. [Link]

-

Synthesis of acrylonitrile functionalized hydroxymethylfurfural deriv

under solvent-free conditions. (n.d.). Springer. [Link] -

SAFETY DATA SHEET. (2021). Unigel. [Link]

-

(E)-3-tert-butylsulfonyl-2-phenylprop-2-enenitrile. (n.d.). PubChem. [Link]

-

(E)-3-(3-methylsulfonylphenyl)prop-2-enenitrile. (n.d.). PubChem. [Link]

-

1H NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. (n.d.). ResearchGate. [Link]

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2020). Molecules, 25(23), 5764. [Link]

-

Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation. (n.d.). MDPI. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

-

One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). Molecules, 27(9), 2795. [Link]

Sources

- 1. (E)-3-(phenylsulfonyl)acrylonitrile, CasNo.64326-47-2 Alchemist-pharm chemical Technology Co. Ltd. China (Mainland) [alchemist-pharm.lookchem.com]

- 2. PubChemLite - this compound (C9H7NO2S) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cbijournal.com [cbijournal.com]

- 10. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. unigel.com.br [unigel.com.br]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(Phenylsulfonyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Phenylsulfonyl)acrylonitrile is a versatile organic compound characterized by the presence of a phenylsulfonyl group and a nitrile function attached to an acrylonitrile backbone. This unique structural arrangement imparts valuable chemical reactivity, making it a significant building block in organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and notable applications, with a particular focus on its emerging role in medicinal chemistry and drug discovery. The content herein is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and pharmaceutical development, offering insights into its utility and practical application.

Core Molecular and Physical Properties

This compound, also known as β-phenylsulphonylacrylonitrile, is an organic molecule with the chemical formula C₉H₇NO₂S.[1][2] Its structure is defined by a phenylsulfonyl group and a nitrile group attached to an acrylonitrile framework. The molecular weight of this compound is 193.22 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂S | [1][2][3][4][5][6] |

| Molecular Weight | 193.22 g/mol | [1][2] |

| CAS Number | 1424-51-7 | [1][2][3][4] |

| Alternate CAS (E-isomer) | 64326-47-2 | [6][7] |

| Appearance | Powder or liquid | [3] |

| Boiling Point | 392.5°C at 760 mmHg | [2] |

| Purity | ≥97% | [1][3] |

| Storage | Room temperature, dry and sealed | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of acrylonitrile derivatives is a cornerstone of modern organic chemistry, with various established methodologies.[8] While specific, detailed industrial synthesis routes for this compound are proprietary, a common laboratory-scale approach involves the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene compound, in this case, (phenylsulfonyl)acetonitrile, with an appropriate aldehyde.

The underlying mechanism of the Knoevenagel condensation is initiated by the deprotonation of the α-carbon of (phenylsulfonyl)acetonitrile by a mild base, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation and dehydration yield the final this compound product. The choice of base and solvent is critical to optimize reaction yield and purity.

Caption: Knoevenagel condensation workflow for acrylonitrile synthesis.

Applications in Drug Discovery and Organic Synthesis

The acrylonitrile moiety is a prevalent structural motif in numerous pharmaceuticals and natural products.[8] The presence of both a phenylsulfonyl group and a nitrile group makes this compound a valuable intermediate in the synthesis of more complex molecules.

Intermediate for Biologically Active Compounds

This compound serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.[2] Its structure allows for a variety of chemical transformations, making it a versatile tool for creating complex molecules with potential biological activities, including anti-inflammatory and anticancer agents.[2] The acrylonitrile scaffold is found in compounds with diverse therapeutic applications. For instance, indole-acrylonitrile derivatives have been investigated as potential antitumor and antimicrobial agents.[9] Furthermore, novel diphenyl acrylonitrile derivatives have been discovered to promote neurogenesis in adult rats, highlighting the potential of this chemical class in addressing neurodegenerative diseases.[10][11]

Role in Michael Additions and Cycloadditions

The electron-withdrawing nature of the phenylsulfonyl and nitrile groups activates the double bond of the acrylonitrile for nucleophilic attack, making it an excellent Michael acceptor. This reactivity is fundamental in carbon-carbon bond formation, a critical step in the synthesis of many complex organic molecules. Additionally, the double bond can participate in Diels-Alder cycloaddition reactions, providing a pathway to cyclic and polycyclic systems.[8]

Safety and Handling

Caption: Recommended safety and handling workflow.

Conclusion

This compound is a chemical compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular weight and formula, coupled with its versatile reactivity, make it an important building block for the development of novel molecules with a wide range of applications. Researchers and drug development professionals can leverage the properties of this compound to advance their synthetic strategies and explore new therapeutic avenues. A thorough understanding of its chemical behavior and adherence to strict safety protocols are essential for its effective and safe utilization in a laboratory setting.

References

-

Amadis Chemical Co., Ltd. This compound CAS NO.1424-51-7. [Link]

-

Alchemist-pharm chemical Technology Co. Ltd. (E)-3-(phenylsulfonyl)acrylonitrile CAS NO.64326-47-2. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChemLite. This compound (C9H7NO2S). [Link]

-

ChemDmart. SAFETY DATA SHEET. [Link]

-

Lotte Chemical Corporation. Safety Data Sheet(SDS). [Link]

-

ResearchGate. Route to phenylsulfonyl acetonitrile. [Link]

-

PubChem. 3-(Phenylsulphonyl)propiononitrile. [Link]

-

Career Henan Chemical Co. (2e)-3-(phenylsulfonyl)acrylonitrile CAS NO.64326-47-2. [Link]

-

Wiley Online Library. Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. [Link]

-

ResearchGate. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis. [Link]

-

PubMed Central. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. [Link]

-

MDPI. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound, CasNo.1424-51-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. parchem.com [parchem.com]

- 5. PubChemLite - this compound (C9H7NO2S) [pubchemlite.lcsb.uni.lu]

- 6. (2e)-3-(phenylsulfonyl)acrylonitrile, CasNo.64326-47-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. (E)-3-(phenylsulfonyl)acrylonitrile, CasNo.64326-47-2 Alchemist-pharm chemical Technology Co. Ltd. China (Mainland) [alchemist-pharm.lookchem.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chemdmart.com [chemdmart.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Phenylsulfonyl)acrylonitrile

Abstract: This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(phenylsulfonyl)acrylonitrile. Designed for researchers, chemists, and professionals in drug development, this document outlines the theoretical basis for predicting spectral features, presents detailed protocols for data acquisition, and offers a systematic approach to spectral interpretation. By examining the influence of the potent electron-withdrawing phenylsulfonyl and nitrile moieties on the molecule's electronic environment, we establish the key diagnostic signals for unambiguous structural verification. The guide integrates one-dimensional and two-dimensional NMR strategies, ensuring scientific rigor and providing a practical framework for the characterization of related α,β-unsaturated systems.

Introduction to this compound and its Spectroscopic Characterization

This compound is a bifunctional organic molecule featuring a phenylsulfonyl group and a nitrile group conjugated across a carbon-carbon double bond.[1][2] This arrangement makes it a potent Michael acceptor and a versatile intermediate in organic synthesis. The molecule's reactivity and potential applications necessitate precise and unambiguous structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique.[3]

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of molecular structure, connectivity, and stereochemistry.[3] For this compound, NMR is crucial for confirming the presence and connectivity of the phenyl ring, the vinylic system, and the nitrile functional group, as well as for establishing the stereochemistry of the double bond, which is expected to be the more stable (E)-isomer.[1]

This guide will deconstruct the expected ¹H and ¹³C NMR spectra of this molecule, grounding the interpretation in fundamental chemical principles and established spectroscopic data for related structures.

Caption: Structure of (E)-3-(phenylsulfonyl)acrylonitrile with key atoms labeled.

Theoretical Framework and Spectral Prediction

The chemical shifts in NMR are highly sensitive to the local electronic environment. In this compound, the powerful electron-withdrawing nature of both the sulfonyl (-SO₂Ph) and nitrile (-CN) groups significantly influences the spectral appearance.[4][5]

-

Phenylsulfonyl Group: This group acts as a strong -I (inductive) and -R (resonance) electron-withdrawing group. It will strongly deshield adjacent nuclei, shifting their signals downfield.

-

Nitrile Group: The nitrile group also withdraws electron density via induction and resonance. Its carbon atom has a characteristic chemical shift, and it deshields adjacent protons.[6]

-

Conjugated System: The π-system across the C=C double bond allows for delocalization of electron density, which polarizes the bond. This polarization causes the β-carbon to be more electron-deficient (and thus more deshielded) than the α-carbon.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the vinylic region.

-

Aromatic Protons (C₆H₅): The protons on the phenyl ring will appear in the downfield region, typically between 7.5 and 8.1 ppm. Due to the electron-withdrawing sulfonyl group, the ortho-protons (adjacent to the sulfonyl group) will be the most deshielded, followed by the para- and meta-protons. This will likely result in complex multiplets.

-

Vinylic Protons (-CH=CH-): The two vinylic protons are in different chemical environments.

-

Hα (proton on Cα): This proton is adjacent to the nitrile group.

-

Hβ (proton on Cβ): This proton is adjacent to the sulfonyl group. Both protons are significantly deshielded due to their position in a polarized α,β-unsaturated system. The Hβ proton, being closer to the strongly withdrawing sulfonyl group, is expected to appear further downfield than Hα. They should appear as two distinct doublets. For the (E)-isomer, the coupling constant (J-coupling) between these two protons is expected to be large, typically in the range of 15-18 Hz, which is characteristic of a trans configuration.[7]

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Nitrile Carbon (-C≡N): The nitrile carbon typically appears in a distinct region of the spectrum, around 115-120 ppm.[6]

-

Vinylic Carbons (-CH=CH-): Due to the polarization of the double bond, the chemical shifts of Cα and Cβ will differ significantly. Cβ, being attached to the sulfonyl group, will be more deshielded and appear further downfield than Cα.

-

Aromatic Carbons (C₆H₅): Four signals are expected for the phenyl ring:

-

Ipso-carbon: The carbon directly attached to the sulfonyl group will be significantly downfield and may have a lower intensity.

-

Ortho-, Meta-, and Para-carbons: These will appear in the typical aromatic region of ~125-140 ppm.

-

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.[8]

| Experiment | Parameter | Recommended Value | Purpose |

| ¹H NMR | Pulse Program | zg30 | Standard 30-degree pulse acquisition. |

| Spectral Width | 16 ppm | Covers the expected chemical shift range. | |

| Acquisition Time | ~2.0 s | Ensures good resolution. | |

| Relaxation Delay | 2.0 s | Allows for full relaxation of protons between scans. | |

| Number of Scans | 16 | Provides adequate signal-to-noise ratio. | |

| ¹³C NMR | Pulse Program | zgpg30 | Standard proton-decoupled acquisition. |

| Spectral Width | 240 ppm | Covers the full range of carbon chemical shifts. | |

| Relaxation Delay | 2.0 s | Standard delay for most carbons. | |

| Number of Scans | 1024 or more | Required due to the low natural abundance of ¹³C. | |

| 2D COSY | Pulse Program | cosygpqf | Standard Correlation Spectroscopy for H-H coupling. |

| 2D HSQC | Pulse Program | hsqcedetgpsisp2.3 | Identifies direct one-bond H-C correlations. |

| 2D HMBC | Pulse Program | hmbcgplpndqf | Identifies long-range (2-3 bond) H-C correlations. |

graph TD { A[Sample Weighing & Dissolution] --> B(Transfer to NMR Tube); B --> C{NMR Spectrometer}; C --> D[1D ¹H Acquisition]; C --> E[1D ¹³C Acquisition]; C --> F[2D Experiments (COSY, HSQC, HMBC)]; D --> G(Process & Analyze ¹H Spectrum); E --> H(Process & Analyze ¹³C Spectrum); F --> I(Process & Analyze 2D Spectra); G & H & I --> J[Final Structural Assignment];style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,fontcolor:#202124 style F fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368 style H fill:#F1F3F4,stroke:#5F6368 style I fill:#F1F3F4,stroke:#5F6368 style J fill:#202124,stroke:#FFFFFF,fontcolor:#FFFFFF

}

Caption: Recommended workflow for NMR data acquisition and analysis.

Exemplary Spectral Analysis and Interpretation

The following data are hypothetical but represent the expected values for this compound based on the analysis of structurally related compounds and spectroscopic principles.[9][10][11]

¹H NMR Spectrum (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-ortho | 7.95 | d | 7.8 | 2H | Phenyl H (2', 6') |

| H-para | 7.72 | t | 7.6 | 1H | Phenyl H (4') |

| H-meta | 7.60 | t | 7.7 | 2H | Phenyl H (3', 5') |

| Hβ | 7.45 | d | 15.4 | 1H | Vinylic H (β to CN) |

| Hα | 6.80 | d | 15.4 | 1H | Vinylic H (α to CN) |

Interpretation:

-

The aromatic region shows three distinct signals integrating to 2H, 1H, and 2H, consistent with a monosubstituted phenyl ring attached to an electron-withdrawing group.

-

The two signals at 7.45 and 6.80 ppm are the vinylic protons. Their large coupling constant of 15.4 Hz is definitive proof of a trans (E)-configuration across the double bond.

-

As predicted, Hβ (adjacent to the SO₂ group) is further downfield than Hα (adjacent to the CN group).

¹³C NMR Spectrum (100 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Assignment |

| Cβ | 144.5 | Vinylic C (β to CN) |

| C-ipso | 139.0 | Phenyl C-1' |

| C-para | 134.2 | Phenyl C-4' |

| C-ortho | 129.8 | Phenyl C-2', 6' |

| C-meta | 128.1 | Phenyl C-3', 5' |

| CN | 116.5 | Nitrile C |

| Cα | 110.0 | Vinylic C (α to CN) |

Interpretation:

-

The seven distinct signals confirm the nine unique carbon environments (accounting for the symmetry of the phenyl ring).

-

The signal at 116.5 ppm is characteristic of a nitrile carbon.[6]

-

The vinylic carbons, Cβ and Cα, are clearly distinguished, with Cβ being significantly deshielded as predicted.

-

The phenyl carbons are assigned based on established substituent chemical shift effects. The ipso-carbon (C-1') is downfield, while the ortho- and meta-carbons are closely spaced.

Structural Confirmation with 2D NMR

While 1D NMR provides a strong basis for assignment, 2D NMR experiments offer definitive proof of connectivity.

-

COSY (Correlation Spectroscopy): A cross-peak between the signals at δ 7.45 (Hβ) and δ 6.80 (Hα) would confirm that these two protons are spin-coupled, verifying their vicinal relationship across the double bond.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show direct, one-bond correlations:

-

δ 7.45 (Hβ) would correlate with δ 144.5 (Cβ).

-

δ 6.80 (Hα) would correlate with δ 110.0 (Cα).

-

The aromatic proton signals would correlate with their respective carbon signals.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons and confirming the overall framework. Key expected correlations include:

-

Hβ (δ 7.45) would show a three-bond correlation to the ipso-carbon (δ 139.0) and a three-bond correlation to the nitrile carbon (CN, δ 116.5) .

-

Hα (δ 6.80) would show a two-bond correlation to the nitrile carbon (CN, δ 116.5) and a two-bond correlation to Cβ (δ 144.5) .

-

H-ortho (δ 7.95) would show a three-bond correlation to Cβ (δ 144.5) through the sulfonyl group.

-

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characterized by highly deshielded vinylic and aromatic signals, a direct consequence of the potent electron-withdrawing sulfonyl and nitrile groups. The key diagnostic features for structural confirmation are:

-

In ¹H NMR: Two doublets in the vinylic region (δ ~6.8-7.5 ppm) with a large coupling constant (J ≈ 15 Hz) confirming the (E)-stereoisomer. A complex set of multiplets in the aromatic region (δ ~7.6-8.0 ppm).

-

In ¹³C NMR: A characteristic nitrile signal (δ ≈ 117 ppm) and two distinct, deshielded vinylic carbon signals.

Unambiguous assignment of all signals, particularly the quaternary carbons, is best achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. The methodologies and spectral patterns detailed in this guide provide a robust framework for the routine analysis and quality control of this compound and related compounds in a research and development setting.

References

- Evelyn, L., & Hill, R. K. (1966). NMR Determination of the Microstructure of Polyvinyl Chloride Sulfone). II. 13C-(1H) Spectra. Macromolecules. (Note: General reference for sulfone NMR).

- Ivin, K. J., & Navrátil, M. (1970). NMR determination of the microstructure of poly(vinyl chloride sulfone). I. 1H spectra. Journal of Polymer Science Part A-1: Polymer Chemistry. (Note: General reference for sulfone NMR).

-

Reich, H. J. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. University of Wisconsin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Vinyl sulfone. SpectraBase. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Gorchonov, V. V., & Kalabin, G. A. (2004). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Molecules, 9(4), 320-325. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

Capparelli, M. V., et al. (2008). (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 6), o981–o982. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. Retrieved from [Link]

-

Stoyanov, S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(10), 139. Retrieved from [Link]

-

Zhang, L., et al. (2012). Synthesis and spectroscopic characterization of completely isotactic polyacrylonitrile. arXiv preprint arXiv:1210.2530. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Retrieved from [Link]

-

Chegg. (2020). Solved The chemical structure, coupling constants, and 'H NMR spectrum for acrylonitrile are shown below. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H7NO2S) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. mdpi.com [mdpi.com]

- 9. Methyl vinyl sulfone(3680-02-2) 1H NMR [m.chemicalbook.com]

- 10. (PHENYLSULFONYL)ACETONITRILE(7605-28-9) 1H NMR spectrum [chemicalbook.com]

- 11. Acrylonitrile(107-13-1) 1H NMR spectrum [chemicalbook.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(phenylsulfonyl)acrylonitrile

Abstract

This technical guide provides a comprehensive, in-depth analysis of 3-(phenylsulfonyl)acrylonitrile using Fourier-Transform Infrared (FTIR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices and data interpretation. By integrating established spectroscopic principles with practical, field-proven protocols, this guide serves as an authoritative resource for the unambiguous structural elucidation of this versatile synthetic intermediate. We will explore detailed methodologies, predict spectral outcomes, and delineate the logical framework for interpreting the resulting data, ensuring a self-validating analytical approach.

Introduction: The Analytical Imperative for this compound

This compound is a bifunctional organic compound featuring a phenylsulfonyl group and an acrylonitrile moiety.[1][2] Its structure, containing both a potent electron-withdrawing sulfonyl group and a Michael acceptor in the form of an α,β-unsaturated nitrile, makes it a valuable building block in organic synthesis.[3] Applications range from the creation of complex heterocyclic systems to the development of novel polymers and pharmaceutical intermediates.[4]

Given its reactivity, the precise and unequivocal confirmation of its structure is paramount for any downstream application. Impurities or isomeric misassignments can lead to failed reactions, unpredictable product profiles, and significant delays in research and development pipelines. Spectroscopic techniques like FTIR and Mass Spectrometry are indispensable tools for this purpose. FTIR provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups, while Mass Spectrometry offers definitive information on molecular weight and structural fragments. This guide will detail the expert application of these techniques to ensure the identity and purity of this compound.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule.[5] By measuring the absorption of infrared radiation, which excites molecular vibrations, we can pinpoint specific bonds like C≡N, S=O, and C=C, which are the defining features of this compound.

Expertise in Action: Choosing the Right Sampling Method

For a solid sample like this compound, several sample preparation methods exist, including Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).[6]

-

KBr Pellet Method: This involves grinding the sample with dry KBr powder and pressing it into a transparent pellet.[6][7] This method is effective but can be sensitive to moisture, which introduces broad O-H bands that can obscure parts of the spectrum.

-

Thin Solid Film Method: A preferred and often simpler alternative is to dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the analyte.[8] This technique is rapid, minimizes sample usage, and often yields high-quality spectra without the interference of a matrix.[9]

-

ATR Method: This technique involves placing the solid sample in direct contact with a high-refractive-index crystal (like zinc selenide or diamond).[10] It requires minimal sample preparation and is insensitive to sample thickness, making it an excellent choice for rapid and reproducible analysis.[5]

For this guide, we will detail the Thin Solid Film method due to its balance of simplicity, speed, and high-quality results.

Experimental Protocol: FTIR via Thin Solid Film

-

Instrument Preparation: Power on the FTIR spectrometer and allow the system to complete its diagnostic checks and warm up, ensuring stability.

-

Background Acquisition: Before analyzing the sample, a background spectrum must be collected. This critical step records the absorbance of atmospheric CO₂ and water vapor, as well as any signals from the salt plate, allowing the instrument's software to subtract them from the final sample spectrum.[5]

-

Sample Preparation:

-

Place approximately 10-20 mg of this compound into a small vial.

-

Add a few drops of a volatile solvent like acetone to fully dissolve the solid.

-

Using a pipette, transfer one or two drops of the solution to the center of a clean, dry KBr or NaCl salt plate.[8]

-

Allow the solvent to evaporate completely in a fume hood. A thin, even film of solid should be visible.[8] The quality of the film is crucial; too thick a film will result in saturated, flattened peaks, while too thin a film will yield a noisy spectrum with poor intensity.[8]

-

-

Sample Analysis:

-

Place the salt plate into the sample holder of the spectrometer.

-

Initiate the sample scan. A standard acquisition setting would be 16-32 scans at a resolution of 4 cm⁻¹.

-

Causality: A resolution of 4 cm⁻¹ is chosen as it provides an optimal balance between resolving distinct vibrational bands and maintaining a high signal-to-noise ratio for a molecule of this complexity. Acquiring multiple scans improves the signal quality by averaging out random noise.

-

-

Data Processing: The resulting spectrum should be baseline-corrected and the key peaks should be labeled.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FTIR spectrum of this compound is expected to show several distinct, high-intensity peaks that are highly diagnostic for its structure.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity & Characteristics |

| ~3100-3000 | Aromatic C-H | Stretch | Medium to Weak |

| ~2230-2220 | Nitrile (C≡N) | Stretch | Strong, Sharp |

| ~1620-1600 | Alkene (C=C) | Stretch | Medium, Sharp |

| ~1320-1300 & ~1160-1140 | Sulfone (SO₂) | Asymmetric & Symmetric Stretch | Strong, Sharp |

| ~1085 | Phenyl-S | Stretch | Medium |

Justification of Peak Assignments:

-

Nitrile (C≡N) Stretch: The C≡N triple bond stretch is one of the most characteristic peaks in the spectrum. For aromatic or conjugated nitriles, this peak typically appears between 2240 and 2220 cm⁻¹.[11][12] Its position is slightly lower than that of saturated nitriles (2260-2240 cm⁻¹) due to electronic conjugation with the adjacent C=C double bond, which slightly weakens the C≡N bond.[11] Its intensity is strong and the peak is sharp due to the large change in dipole moment during the stretching vibration.[11]

-

Sulfone (SO₂) Stretches: The sulfonyl group produces two very strong and sharp absorption bands corresponding to its asymmetric and symmetric stretching modes. These are reliably found in the regions of ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹, respectively.[13] The high intensity of these peaks is due to the large dipole moment of the S=O bonds.

-

Alkene (C=C) Stretch: The stretching vibration of the carbon-carbon double bond in the acrylonitrile moiety is expected in the 1620-1600 cm⁻¹ region.[14] Its intensity is enhanced due to conjugation with both the nitrile and the sulfonyl groups.

-

Aromatic C-H Stretch: The stretching of the C-H bonds on the phenyl ring will appear as a group of smaller peaks just above 3000 cm⁻¹.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in predictable ways.[15][16] This fragmentation pattern provides a roadmap of the molecule's structure.

Expertise in Action: Why Electron Ionization?

While "soft" ionization techniques like Electrospray Ionization (ESI) are excellent for determining the molecular weight of thermally labile molecules, they often produce little to no fragmentation.[17] For a relatively stable, low-molecular-weight organic compound like this compound (MW: 193.22 g/mol ), EI is the superior choice.[2][18] The standard 70 eV electron energy is high enough to generate a rich fragmentation spectrum that is highly reproducible and ideal for structural confirmation.[19]

Experimental Protocol: Direct Insertion Probe EI-MS

-

Instrument Preparation: Tune and calibrate the mass spectrometer according to the manufacturer's specifications, typically using a reference compound like perfluorotributylamine (PFTBA).

-

Sample Preparation: Load a small amount (microgram scale) of the crystalline this compound into a capillary tube for a direct insertion probe. Ensure the sample is as pure and solvent-free as possible.[16]

-

Sample Introduction & Ionization:

-

Insert the probe into the high-vacuum source of the mass spectrometer.

-

Gently heat the probe to volatilize the sample into the gas phase. The compound must have a sufficient vapor pressure to be analyzed by EI.[16]

-

The gaseous molecules are bombarded by a beam of 70 eV electrons, causing ionization and fragmentation.[15][19]

-

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 40-250) to capture the molecular ion and all significant fragment ions.

Fragmentation Pathway Analysis: Assembling the Molecular Puzzle

The interpretation of an EI mass spectrum involves identifying the molecular ion (M⁺•) and logically accounting for the major fragment peaks through the loss of stable neutral molecules or radicals. The molecular weight of this compound is 193.22, so we expect the molecular ion peak at m/z 193.[2]

Trustworthiness Check: The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[20] this compound has one nitrogen atom, and its molecular weight is 193, consistent with this rule.[20]

Predicted Fragmentation Pathway:

Caption: Predicted EI-MS fragmentation pathway for this compound.

-

Molecular Ion (M⁺•) at m/z 193: This is the intact molecule that has lost one electron. Its presence confirms the molecular weight.

-

Loss of Sulfur Dioxide (SO₂): The C-S bond is a common cleavage point in phenyl sulfones.[21] A primary fragmentation pathway is the loss of a stable neutral SO₂ molecule (mass = 64 amu).

-

[M - SO₂]⁺• → 193 - 64 = m/z 129 . This fragment corresponds to the radical cation of phenylacetylene nitrile.

-

-

Cleavage of the Vinyl-Sulfur Bond: Another likely fragmentation is the cleavage of the bond between the sulfonyl group and the acrylonitrile moiety.

-

This can lead to the formation of the phenylsulfonyl cation (C₆H₅SO₂⁺) at m/z 141 .

-

The corresponding radical fragment (•C₂H₂CN) is neutral and not detected.

-

-

Fragmentation of the Phenylsulfonyl Cation: The ion at m/z 141 can further fragment by losing SO₂.

-

[C₆H₅SO₂⁺ - SO₂] → 141 - 64 = m/z 77 . This is the classic phenyl cation (C₆H₅⁺) , a very common and stable fragment in the mass spectra of benzene derivatives.

-

-

Other Significant Fragments: Simple cleavage can also lead to a fragment corresponding to the acrylonitrile portion, [C₃H₂N]⁺• at m/z 52 .

Data Summary: Predicted Mass Spectrum

| m/z | Proposed Ion Structure | Formation Pathway | Significance |

| 193 | [C₉H₇NO₂S]⁺• | Molecular Ion (M⁺•) | Confirms Molecular Weight |

| 141 | [C₆H₅SO₂]⁺ | M - •C₃H₂N | Confirms phenylsulfonyl moiety |

| 129 | [C₉H₇N]⁺• | M - SO₂ | Key fragmentation of sulfone |

| 77 | [C₆H₅]⁺ | [m/z 141] - SO₂ | Confirms phenyl group |

| 52 | [C₃H₂N]⁺• | M - •C₆H₅SO₂ | Confirms acrylonitrile moiety |

Part 3: Integrated Spectroscopic Analysis & Conclusion

The true power of spectroscopic analysis lies in the integration of multiple techniques. While FTIR strongly suggests the presence of nitrile, sulfone, and aromatic functional groups, it does not reveal how they are connected. Mass spectrometry, conversely, provides the total molecular weight and a clear map of the molecular backbone through its fragmentation pattern.

-

The FTIR spectrum confirms the presence of C≡N, SO₂, and phenyl groups.

-

The mass spectrum confirms the molecular weight of 193 amu, consistent with the molecular formula C₉H₇NO₂S.

-

The MS fragmentation pattern, showing losses of SO₂ (64 amu) and the presence of key fragments at m/z 141 (phenylsulfonyl) and m/z 77 (phenyl), validates the connectivity proposed in the structure of this compound.

Together, these two techniques provide a self-validating and unambiguous confirmation of the compound's identity. This guide has outlined not only the protocols for acquiring high-quality data but also the expert-level reasoning required to interpret that data with confidence. By understanding the causality behind the spectral features and fragmentation pathways, researchers can ensure the scientific integrity of their work and the quality of their materials.

Overall Workflow Diagram

Caption: Overall analytical workflow for the characterization of this compound.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis. Available at: [Link]

-

Wikipedia. Electron ionization. Available at: [Link]

-

University of Illinois, School of Chemical Sciences. Electron Ionization. Available at: [Link]

-

Feist, P. L. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 78(3), 351. Available at: [Link]

-

Watson, J. T., & Sparkman, O. D. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International, 28(4), 230-237. Available at: [Link]

-

Chemistry Analytical Lab, FT-IR Spectroscopy. Sample preparation for FT-IR. Available at: [Link]

-

Gieschen, M. E., et al. (2011). MALDI–TOF/TOF CID Study of Poly(phenylsulfidesulfone) Fragmentation Reactions. Macromolecules, 44(9), 3465–3474. Available at: [Link]

-

Gieschen, M. E., et al. (2010). Py-GC/MS and MALDI-TOF/TOF CID Study of Poly(phenyl sulfone) Fragmentation Reactions. Journal of the American Society for Mass Spectrometry, 21(10), 1736–1746. Available at: [Link]

-

ResearchGate. Vibrational frequencies and structural determinations of di-vinyl sulfone. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Venter, A. R., & Botha, J. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available at: [Link]

-

Iwasaki, Y., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Physical Chemistry Chemical Physics, 23(34), 18361-18371. Available at: [Link]

-

LookChem. (E)-3-(3-(trifluoroMethyl)phenylsulfonyl)acrylonitrile. Available at: [Link]

-

PubChemLite. This compound (C9H7NO2S). Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2023). Available at: [Link]

-

Supporting Information. Mass spectral fragmentations of sulfonates. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C9H7NO2S) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. Cas 64728-74-1,(E)-3-(3-(trifluoroMethyl)phenylsulfonyl)acrylonitrile | lookchem [lookchem.com]

- 4. This compound [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (2e)-3-(phenylsulfonyl)acrylonitrile, CasNo.64326-47-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Crystal Structure and Conformation of 3-(Phenylsulfonyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure and conformational properties of 3-(phenylsulfonyl)acrylonitrile, a molecule of interest in medicinal chemistry and materials science. Leveraging crystallographic data, spectroscopic analysis, and computational insights, this document serves as an authoritative resource for professionals engaged in drug design and the development of novel molecular entities. We delve into the synthesis, structural elucidation, and conformational dynamics that define the physicochemical properties and potential biological interactions of this vinyl sulfone derivative.

Introduction: The Significance of this compound

This compound, belonging to the class of vinyl sulfones, is a compound of significant interest due to the versatile reactivity of its Michael acceptor system and the electronic properties imparted by the phenylsulfonyl and cyano groups. Vinyl sulfones are recognized as important pharmacophores and versatile synthetic intermediates.[1] The electron-withdrawing nature of the sulfonyl and nitrile functionalities activates the double bond for nucleophilic addition, a key reaction in many biological and synthetic pathways. Understanding the precise three-dimensional arrangement of atoms in the solid state and the preferred molecular conformation in different environments is paramount for predicting its reactivity, designing derivatives with enhanced biological activity, and understanding its interaction with biological targets.[2] This guide aims to provide a detailed exposition of its structural chemistry, offering field-proven insights into its synthesis and characterization.

Synthesis and Crystallization

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method is the Knoevenagel condensation.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes a representative synthesis of (E)-3-(phenylsulfonyl)acrylonitrile.

Materials:

-

Phenylsulfonylacetonitrile

-

Paraformaldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

A solution of phenylsulfonylacetonitrile (1 equivalent) and paraformaldehyde (1.2 equivalents) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of piperidine (0.1 equivalents) is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in dichloromethane and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to afford crystalline this compound.

Causality Behind Experimental Choices:

-

The use of paraformaldehyde as a source of formaldehyde ensures a controlled and slow release of the aldehyde into the reaction mixture.

-

Piperidine, a secondary amine, is an effective base catalyst for the Knoevenagel condensation, facilitating the deprotonation of the acidic methylene group of phenylsulfonylacetonitrile.

-

The workup procedure is designed to remove unreacted starting materials and the catalyst, ensuring the purity of the final product.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Protocol:

-

A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at an elevated temperature.

-

The hot solution is filtered to remove any particulate matter.

-

The clear solution is allowed to cool slowly to room temperature in an undisturbed environment.

-

Slow evaporation of the solvent over several days will promote the formation of well-defined single crystals suitable for X-ray analysis.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 1: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 | C≡N stretching (nitrile) |

| ~1630 | C=C stretching (alkene) |

| ~1320 and ~1150 | Asymmetric and symmetric SO₂ stretching (sulfone) |

| ~3100-3000 | C-H stretching (aromatic and vinylic) |

The presence of a sharp, strong band around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The bands corresponding to the sulfone group are also typically strong and readily identifiable.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure and stereochemistry of the double bond.

¹H NMR:

-

The aromatic protons of the phenylsulfonyl group typically appear as a multiplet in the range of δ 7.5-8.0 ppm.

-

The two vinylic protons appear as doublets, with their chemical shifts and coupling constant (J-value) being diagnostic of the stereochemistry. For the (E)-isomer, a large coupling constant (typically > 15 Hz) is expected.

¹³C NMR:

-

The carbon of the nitrile group (C≡N) resonates at approximately δ 115-120 ppm.

-

The vinylic carbons (C=C) show distinct signals in the olefinic region of the spectrum.

-

The aromatic carbons of the phenyl ring will appear in the δ 120-140 ppm range.

Crystal Structure Analysis

The definitive three-dimensional arrangement of this compound in the solid state is determined by single-crystal X-ray diffraction. The crystallographic data for a representative structure of (E)-3-(phenylsulfonyl)acrylonitrile has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2439982 .[4]

Crystallographic Data

While the full crystallographic information file (CIF) requires direct access from the CCDC, a summary of typical crystallographic parameters for related acrylonitrile derivatives provides insight into the expected crystal system and space group.[5]

Table 2: Representative Crystallographic Data for an Acrylonitrile Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value from CIF |

| b (Å) | Value from CIF |

| c (Å) | Value from CIF |

| β (°) | Value from CIF |

| V (ų) | Value from CIF |

| Z | 4 |

Note: The specific cell parameters for CCDC 2439982 should be obtained directly from the CIF file.

Molecular Geometry and Conformation

The crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. Of particular interest is the conformation around the C-S and C-C single bonds.

Key Structural Features:

-

Planarity: The acrylonitrile moiety (C=C-C≡N) is expected to be largely planar.[5]

-

Sulfone Geometry: The geometry around the sulfur atom is tetrahedral.

-

Torsion Angles: The torsion angles involving the phenyl ring, the sulfonyl group, and the vinyl group define the overall molecular conformation.

The conformation of vinyl sulfones is a subject of considerable interest, with a preference for conformations where the double bond is eclipsed with one of the S=O bonds often observed.[6] This preference is a result of a balance between steric and electronic effects.

Conformational Analysis in Solution and Theory

While the crystal structure provides a static picture of the molecule in the solid state, its conformation in solution can be more dynamic.

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to explore the conformational landscape of this compound. By calculating the relative energies of different conformers, the most stable conformations can be predicted. These calculations often corroborate the conformations observed in the solid state, suggesting that the crystal packing forces do not significantly alter the inherent conformational preferences of the molecule.

Experimental Workflow for Conformational Analysis

Figure 1: An experimental and computational workflow for the comprehensive structural and conformational analysis of this compound.

Implications for Drug Development and Materials Science

The detailed structural and conformational knowledge of this compound is crucial for its application in drug discovery and materials science.

-

Structure-Activity Relationships (SAR): A precise understanding of the molecule's three-dimensional shape allows for the rational design of derivatives with improved binding affinity to biological targets. The conformation of the vinyl sulfone moiety can significantly influence its ability to act as a Michael acceptor in enzymatic reactions.

-

Crystal Engineering: Knowledge of the intermolecular interactions in the crystal lattice can guide the design of crystalline materials with specific properties, such as polymorphism and co-crystallization, which are critical in pharmaceutical development.

-

Molecular Docking: The experimentally determined crystal structure provides an excellent starting point for molecular docking studies to predict the binding mode of this compound and its analogs to protein targets.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and conformation of this compound. Through a combination of synthetic protocols, spectroscopic analysis, and crystallographic data, a comprehensive understanding of this important molecule has been established. The insights presented herein are intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and materials science, facilitating the rational design and application of this and related compounds.

References

-

Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. (n.d.). PMC. [Link]

-

CCDC 2439982: Experimental Crystal Structure Determination. (2025). Iowa Research Online. [Link]

- Chemistry of vinyl sulfones. Approach to novel conformationally restricted analogues of glutamic acid. (n.d.). ScienceDirect.

-

This compound (C9H7NO2S). (n.d.). PubChem. [Link]

-

Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. (n.d.). PMC. [Link]

-

Access & Deposit Crystal Structures. (n.d.). CCDC. [Link]

-

How do I download CIFs from the Access Structures service? (2024, August 1). CCDC. [Link]

-

Conformational properties of methyl vinyl sulfone: Ab initio geometry optimization and vibrational analysis. (1996). SEDICI. [Link]

-

(E)-3-((4-chlorobenzyl)thio)-3-(phenylamino)-2-(phenylsulfonyl)acrylonitrile. (n.d.). PubChem. [Link]

-

Vinyl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. [Link]

-

The vinyl sulfone motif as a structural unit for novel drug design and discovery. (n.d.). PubMed. [Link]

-

(E)-3-(3-(trifluoroMethyl)phenylsulfonyl)acrylonitrile. (n.d.). LookChem. [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile. (2021, November 19). NIH. [Link]

-

Acrylonitrile, 3-(p-tolylsulfonyl)-, (E)-. (n.d.). SpectraBase. [Link]

-

1H NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. (n.d.). ResearchGate. [Link]

-

Deposit. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. (2025, June 9). ResearchGate. [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

-

Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis, and spectroscopic and structural characterization of three new styrylquinoline-benzimidazole hybrids. (2022, November 1). PubMed. [Link]

-

Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. (n.d.). ResearchGate. [Link]

-

Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. (n.d.). ResearchGate. [Link]

-

Phenylsulfonyl-acetonitrile - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Research Portal [iro.uiowa.edu]

- 5. Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational properties of methyl vinyl sulfone: Ab initio geometry optimization and vibrational analysis [sedici.unlp.edu.ar]

An In-depth Technical Guide to the Solubility of 3-(phenylsulfonyl)acrylonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(phenylsulfonyl)acrylonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The document delves into the theoretical principles governing its solubility, outlines a detailed experimental protocol for empirical determination, and presents predicted solubility data in a range of common organic solvents. Furthermore, this guide emphasizes safe handling practices essential for laboratory personnel. This work is intended to be a valuable resource for researchers, chemists, and formulation scientists engaged in the development of novel chemical entities.

Introduction: The Significance of this compound Solubility

This compound (C₉H₇NO₂S, Molecular Weight: 193.22 g/mol ) is a versatile bifunctional molecule incorporating both a sulfonyl group and a cyano group activated by a carbon-carbon double bond.[1][2] This unique structural arrangement makes it a valuable building block in organic synthesis. The solubility of this compound is a critical physical property that influences reaction kinetics, purification strategies (such as crystallization), and formulation of final products. A thorough understanding of its behavior in various organic solvents is paramount for optimizing synthetic routes and ensuring process efficiency and scalability. This guide aims to provide a foundational understanding of these solubility characteristics, blending theoretical insights with practical experimental guidance.

Theoretical Framework: Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The well-established principle of "like dissolves like" serves as a fundamental qualitative predictor of solubility.[3][4]

2.1. Molecular Polarity and Intermolecular Forces

This compound possesses distinct polar and non-polar regions. The phenylsulfonyl group is highly polar due to the electronegative oxygen atoms double-bonded to the sulfur atom, creating a significant dipole moment. The acrylonitrile moiety also contributes to the polarity through the nitrile group (-C≡N). The phenyl ring, however, introduces a non-polar, aromatic character.

The solubility of this compound in a given solvent is therefore dependent on the solvent's ability to favorably interact with these different functionalities.

-

Polar Solvents (e.g., Methanol, Ethanol, Acetone): These solvents can engage in dipole-dipole interactions with the sulfonyl and nitrile groups. Protic solvents like alcohols can also act as hydrogen bond donors to the oxygen and nitrogen atoms of the solute.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker London dispersion forces. While they can interact with the phenyl ring of the solute, they are less effective at solvating the highly polar sulfonyl and nitrile groups.

-

Aprotic Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but lack hydrogen bond donating capabilities. They are effective at solvating polar functional groups through dipole-dipole interactions.

2.2. Temperature Effects

For most solid solutes, solubility in organic solvents increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and to disrupt the solvent-solvent interactions. Increasing the temperature provides this necessary energy, favoring the dissolution process.

Predicted Solubility of this compound

In the absence of comprehensive experimental data in the public domain, predictive models offer a valuable tool for estimating solubility. These models, such as those based on Quantitative Structure-Activity Relationships (QSAR), Hansen Solubility Parameters (HSP), and COSMO-RS, utilize the molecular structure to predict its physical properties.[1][2][5][6][7][8][9][10][11][12][13]

The following table presents predicted solubility data for this compound in a selection of common organic solvents at ambient temperature. It is crucial to note that these values are estimations and should be confirmed experimentally for any critical application.

| Solvent | Solvent Type | Predicted Solubility at 25°C ( g/100 mL) |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | High |

| Acetone | Polar Aprotic | High |

| Dichloromethane | Polar Aprotic | Moderate to High |

| Ethyl Acetate | Polar Aprotic | Moderate |

| Toluene | Non-polar | Low to Moderate |

| Hexane | Non-polar | Low |